(1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

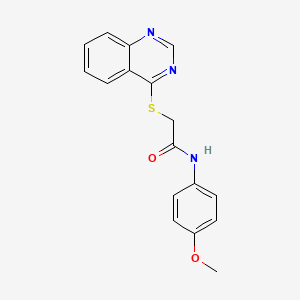

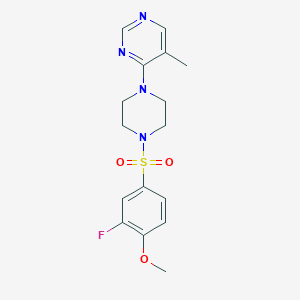

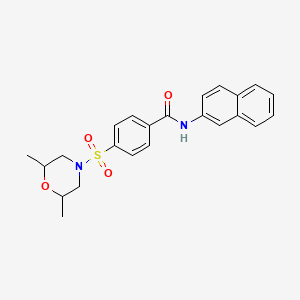

“(1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid”, also known as MCPA, is a cyclopropane carboxylic acid and an analogue of ibuprofen. It has a molecular formula of C11H12O2 and a molecular weight of 176.215 .

Molecular Structure Analysis

The molecular structure of “(1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid” consists of a cyclopropane ring attached to a carboxylic acid group and a m-tolyl group. The exact mass of the molecule is 277.13140809 g/mol .

Physical and Chemical Properties Analysis

“(1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid” has a molecular weight of 277.31 g/mol . It has a topological polar surface area of 101 Ų . The molecule has 3 hydrogen bond donors and 5 hydrogen bond acceptors . It has a rotatable bond count of 6 . The complexity of the molecule is 397 .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

Research in the field of chemical synthesis often focuses on the development of novel compounds with unique structural features, such as cyclopropane rings and carboxylic acid functionalities. These studies are crucial for expanding the toolkit available to synthetic chemists, enabling the creation of molecules with potential applications in materials science, pharmacology, and as intermediates in organic synthesis. For instance, studies on the activation of C-H bonds and cyclometalation reactions provide insights into the methodologies that could be applied to synthesize compounds like "(1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid" and its derivatives, highlighting the importance of acid-assisted processes and the role of non-innocent solvents in these reactions (Granell & Martínez, 2012).

Biological Activity and Applications

The exploration of the biological activity of compounds structurally related to "(1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid" often involves investigating their interaction with biological systems, potential as therapeutic agents, or roles in plant biology. For example, research on the ethylene-action inhibitor 1-methylcyclopropene (1-MCP) demonstrates the utility of such compounds in agriculture to enhance the storage and shelf-life of fruits and vegetables by modulating ethylene-dependent processes (Watkins, 2006). Similarly, studies on the precursor of ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), reveal its multifaceted roles in plant biology, suggesting potential areas of interest for further investigation into related compounds (Van de Poel & Van Der Straeten, 2014).

Advanced Materials and Drug Delivery Systems

The research on biodegradable polymers such as poly(lactic acid) (PLA) and poly(lactic-co-glycolic acid) (PLGA) for drug delivery applications underscores the relevance of carboxylic acid-containing compounds in the development of advanced materials. These studies focus on optimizing the release profiles of drugs from microparticles and other delivery vehicles, demonstrating the potential for using structural analogs or derivatives of "(1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid" in creating novel drug delivery systems (Fredenberg et al., 2011).

Wirkmechanismus

Cyclopropanes are often used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks . They can be synthesized through various methods, including reactions with carbenes or carbenoids . Carbenes are neutral species with two non-bonding electrons that can add across double bonds to form cyclopropanes .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid involves the reaction of m-tolylmagnesium bromide with ethyl diazoacetate, followed by a cyclopropanation reaction with the resulting diazo compound. The resulting cyclopropane is then oxidized to form the desired carboxylic acid.", "Starting Materials": [ "m-Tolylmagnesium bromide", "Ethyl diazoacetate", "Copper(I) iodide", "Triphenylphosphine", "Sodium bicarbonate", "Water", "Ethyl acetate", "Hydrochloric acid", "Sodium hydroxide", "Potassium permanganate" ], "Reaction": [ "Step 1: Formation of m-Tolylmagnesium bromide by reacting m-Tolyl bromide with magnesium in dry ether", "Step 2: Preparation of ethyl diazoacetate by reacting ethyl bromoacetate with sodium azide in DMF", "Step 3: Reaction of m-Tolylmagnesium bromide with ethyl diazoacetate in the presence of copper(I) iodide and triphenylphosphine to form the cyclopropane intermediate", "Step 4: Oxidation of the cyclopropane intermediate with potassium permanganate in aqueous sodium bicarbonate to form the desired carboxylic acid", "Step 5: Purification of the product by extraction with ethyl acetate, followed by acidification with hydrochloric acid and basification with sodium hydroxide" ] } | |

CAS-Nummer |

243665-19-2 |

Molekularformel |

C11H12O2 |

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

(1R,2R)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C11H12O2/c1-7-3-2-4-8(5-7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m0/s1 |

InChI-Schlüssel |

UCXIWZIPSQJEPF-VHSXEESVSA-N |

Isomerische SMILES |

CC1=CC(=CC=C1)[C@@H]2C[C@H]2C(=O)O |

SMILES |

CC1=CC(=CC=C1)C2CC2C(=O)O |

Kanonische SMILES |

CC1=CC(=CC=C1)C2CC2C(=O)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{4'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-1'-yl}-2-oxoethyl)-N-methylprop-2-enamide](/img/structure/B2529071.png)

![3-Bromo-4-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2529072.png)

![(E)-2-(4-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2529077.png)

![[1,1'-Biphenyl]-2,2'-diyldiboronic acid](/img/structure/B2529079.png)

![1-Prop-2-enoyl-N-[(1R)-1-thiophen-2-ylethyl]piperidine-4-carboxamide](/img/structure/B2529085.png)